Khusimol

Antimycobacterial Drug Discovery Infectious Disease

Researchers seeking a defined, assayed entity for vasopressin V1a studies or antimycobacterial screening often face batch variability with crude vetiver extracts. Khusimol (CAS 16223-63-5) is a purified tricyclic sesquiterpene alcohol standardized to ≥98% purity, eliminating compositional uncertainty. - V1a competitive antagonist (Ki = 50 µM) with unique non-peptide scaffold. - 2-fold more potent than ciprofloxacin vs. drug-resistant M. smegmatis. - Consistent olfactory profile for perfumery reformulation (≥40% khusimol). Bulk quantities available for R&D and industrial scale-up.

Molecular Formula C15H24O
Molecular Weight 220.35 g/mol
CAS No. 16223-63-5
Cat. No. B1673632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKhusimol
CAS16223-63-5
SynonymsKhusimol; 
Molecular FormulaC15H24O
Molecular Weight220.35 g/mol
Structural Identifiers
SMILESCC1(C2CCC3(C2)C(CCC3C1=C)CO)C
InChIInChI=1S/C15H24O/c1-10-13-5-4-12(9-16)15(13)7-6-11(8-15)14(10,2)3/h11-13,16H,1,4-9H2,2-3H3/t11-,12-,13-,15+/m1/s1
InChIKeyOOYRHNIVDZZGQV-BHPKHCPMSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Khusimol Sourcing and Differentiation Guide


Khusimol is a naturally occurring tricyclic sesquiterpene alcohol (C15H24O, MW 220.35) that constitutes approximately 15% of vetiver essential oil [1]. It is characterized by a unique 5-6-7 tricyclic hydrocarbon core with a hydroxy methyl group, two methyl groups, and a methylene group [2]. First discovered by D.C. in vetiver oil, khusimol has been unambiguously characterized by comprehensive 1H- and 13C-NMR spectroscopy [3]. As the major fragrant component of vetiver oil, it imparts a distinctive woody, earthy odor profile and serves as the primary target for both natural product isolation and biotechnological production efforts [4].

Why Khusimol Cannot Be Substituted


Khusimol exhibits distinct structural, biological, and sensory properties that prevent its generic substitution with closely related vetiver sesquiterpenes such as α-vetivone, β-vetivone, khusimone, or isovalencenol. The unique 5-6-7 tricyclic zizaene skeleton of khusimol, featuring specific stereochemical configurations at positions 3S, 3aR, 6R, and 8aS, confers a characteristic woody-earthy odor that cannot be replicated by other vetiver constituents [1]. Substitution with structurally similar compounds fails to recapitulate khusimol's specific pharmacological profile, including its competitive inhibition of vasopressin V1a receptors (Ki = 50 µM) and its antimycobacterial activity against drug-resistant strains [2]. Furthermore, khusimol constitutes the largest single component of vetiver oil (approximately 15%), making it the principal analytical marker for quality control and authentication [3].

Khusimol Quantitative Differentiation Evidence


Perfumery Quality: Enriched vs Conventional Vetiverol

Khusimol demonstrates 2-fold higher activity against the ciprofloxacin-resistant mutant CSC 101 of Mycobacterium smegmatis compared to the standard fluoroquinolone antibiotics ciprofloxacin and nalidixic acid. In the same assay, the structurally related vetiver sesquiterpene khusenic acid exhibited 4-fold higher activity, establishing a clear structure-activity hierarchy among vetiver constituents [1].

Antimycobacterial Drug Discovery Infectious Disease

Antimycobacterial Potency vs Fluoroquinolones

In a random screen of plant extracts, khusimol was identified as a competitive inhibitor of vasopressin binding to rat liver V1a receptors with a Ki value of 50 µM [1]. This represents a structurally distinct non-peptide ligand scaffold compared to known peptide vasopressin analogs. The unambiguous assignment of 1H- and 13C-NMR spectra enables definitive compound identification and quality control for this specific pharmacological activity [1].

Vasopressin Receptor GPCR Pharmacology Natural Product Screening

Acaricidal Efficacy vs Commercial Acaricides

A patented reformed vetiverol composition specifies a minimum khusimol content of 40% by weight, with isovalencenol restricted to ≤10% by weight, producing a fragrance characterized as 'milder and more elegant' compared to conventional vetiver oils or vetiverols [1]. This formulation leverages khusimol's mild, long-lasting, powdery, warm, woody fragrance profile while minimizing the slightly oily, sandalwood-like notes of isovalencenol [2].

Fragrance Chemistry Olfactory Science Quality Control

V1a Receptor Binding Selectivity

Metabolic engineering of Escherichia coli for production of (+)-zizaene, the immediate biosynthetic precursor of khusimol, achieved a titer of 25.09 mg L⁻¹ through systematic optimization of precursor supply, terpene synthase expression, and fermentation conditions [1]. This engineered pathway, involving zizaene synthase (ZS) and the mevalonate pathway for E,E-farnesyl diphosphate supply, provides a quantifiable benchmark for microbial production efforts [2].

Metabolic Engineering Biotechnology Sustainable Production

Safety and ADME Profile

In acute oral toxicity studies, khusimol was found safe at the highest tested dose of 2000 mg/kg body weight, with no observed adverse effects [1]. This safety assessment, conducted in conjunction with in silico ADME predictions showing favorable intestinal absorption, aqueous solubility, and blood-brain barrier penetration, supports its viability as a natural product lead compound [1]. The related compound khusenic acid exhibited similar safety characteristics [1].

Toxicology Safety Pharmacology Natural Product Safety

Antiparasitic Selectivity Profile

Quantitative analysis of commercial Vetiveria zizanioides oils from nine different geographical origins revealed that khusimol content ranges from 3.4% to 13.7%, establishing it as the characteristic constituent with the widest quantitative variation across geographic sources [1]. This range, compared to β-vetispirene (1.6–4.5%), vetiselinenol (1.3–7.8%), and α-vetivone (2.5–6.3%), demonstrates that khusimol exhibits the greatest source-dependent variability among major vetiver constituents [1].

Quality Control Authentication Analytical Chemistry

Khusimol Application Scenarios


High-Grade Perfumery Formulation

Khusimol serves as a natural product lead scaffold for developing novel antimycobacterial agents, particularly against drug-resistant strains. Its 2-fold higher activity against ciprofloxacin-resistant M. smegmatis mutant CSC 101 relative to standard fluoroquinolones, combined with demonstrated activity against virulent M. tuberculosis H37Rv equivalent to nalidixic acid, positions it as a structurally distinct starting point for medicinal chemistry optimization [1]. The compound's favorable acute oral toxicity profile (safe at 2000 mg/kg) and predicted ADME characteristics (intestinal absorption, aqueous solubility, blood-brain barrier penetration) support its advancement into lead optimization programs [1].

Antimycobacterial Drug Discovery

Khusimol content serves as the definitive analytical marker for vetiver oil authentication and quality control in industrial procurement. Its composition ranges from 3.4% to 13.7% across geographic origins—the widest range among major vetiver constituents—enabling detection of adulteration and verification of source authenticity [1]. Furthermore, the patented reformed vetiverol specification requiring ≥40% khusimol by weight provides a quantitative industrial standard for achieving reproducible 'milder and more elegant' olfactory quality, circumventing the natural variability of conventional vetiver oils [2].

Botanical Acaricide Development

Khusimol represents a validated non-peptide pharmacological tool for vasopressin V1a receptor studies, with a defined competitive inhibition Ki of 50 µM against rat liver V1a receptors [1]. Its unambiguous 1H- and 13C-NMR spectral assignments enable definitive compound identification and quality control for reproducible pharmacological experiments [1]. This natural product-derived, non-peptide scaffold offers a chemically distinct alternative to peptide-based V1a ligands for studies of receptor pharmacology, signal transduction, and drug discovery screening.

V1a Receptor Pharmacological Tool

Khusimol's biosynthetic pathway, proceeding through (+)-zizaene as the immediate precursor, provides a validated platform for metabolic engineering of sustainable sesquiterpene production. The achieved titer of 25.09 mg L⁻¹ of (+)-zizaene in engineered E. coli establishes a quantitative benchmark for further pathway optimization and scale-up [1]. This biotechnological route offers an alternative to natural vetiver oil extraction, addressing supply chain constraints and environmental sustainability concerns associated with vetiver cultivation and processing [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Khusimol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.